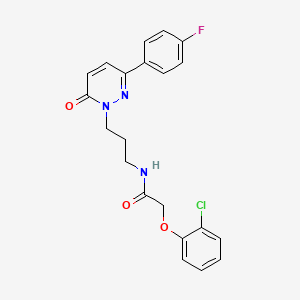

![molecular formula C14H14N4O2S B2424756 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1211245-08-7](/img/structure/B2424756.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

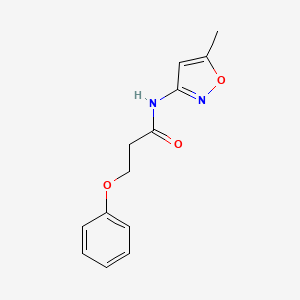

“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The compound was evaluated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

- Emergent Antibacterial Activity : Several derivatives of this compound were synthesized and tested for antibacterial efficacy. Notably, some compounds displayed potent activity against both Gram-negative and Gram-positive bacteria. Specifically, those with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative demonstrated a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Importantly, the drug–peptide complex (formed with the cell-penetrating peptide octaarginine) showed distinctive modes of action, including faster killing kinetics and negligible hemolytic activity towards human red blood cells .

Anti-Inflammatory Potential

While not directly related to the antibacterial activity, benzothiazole-bearing compounds have been explored for their anti-inflammatory effects. The compound’s 2-(4-aminophenyl)benzothiazole moiety is present in various bioactive molecules. Some of these exhibit anti-inflammatory properties, making this structural motif interesting for further investigation .

Other Potential Applications

Although specific studies on this exact compound are limited, benzothiazole derivatives have been explored in various contexts, including antitumor, anticonvulsant, antidiabetic, and neuroprotective activities . While direct evidence for these applications with our compound is lacking, it suggests avenues for future research.

Mecanismo De Acción

Target of Action

Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . These compounds are often used in the synthesis of hybrid antimicrobials, combining the effects of two or more agents for a more potent antibacterial therapeutic strategy .

Mode of Action

It’s worth noting that similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The distinctive mode of action of these compounds is often due to their ability to form complexes with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .

Biochemical Pathways

Similar compounds have been shown to exhibit anti-inflammatory activities, suggesting potential involvement in inflammatory pathways .

Result of Action

Similar compounds have been shown to exhibit potent antibacterial activity, indicating that they may lead to the death of bacterial cells .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other agents, as seen in the case of hybrid antimicrobials .

Propiedades

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVSHYRHMLPJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2424673.png)

![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2424681.png)

![N-cyclopentyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2424682.png)

![1-(2,3,4,4a,5,7,8,8a-Octahydropyrano[3,2-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2424684.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B2424690.png)

![2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2424695.png)